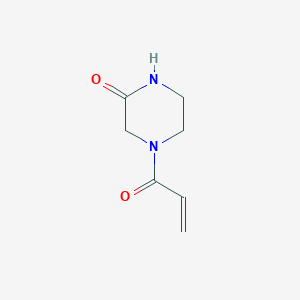

4-Prop-2-enoylpiperazin-2-one

Description

Properties

IUPAC Name |

4-prop-2-enoylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2H,1,3-5H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXGXIOEMVNQNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCNC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-acryloylpiperazin-2-one CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and application of 4-acryloylpiperazin-2-one , a critical intermediate and "warhead" scaffold in medicinal chemistry.

Covalent Warhead Scaffold for Targeted Protein Degradation and Inhibition[1]

Part 1: Chemical Identity & Core Attributes[1]

4-acryloylpiperazin-2-one is a bifunctional heterocyclic scaffold characterized by a piperazin-2-one (ketopiperazine) core functionalized with an acryloyl group at the N-4 position.[1] This structure serves as a potent Michael acceptor , widely utilized in the design of Targeted Covalent Inhibitors (TCIs) to irreversibly bind nucleophilic residues (typically Cysteine) in target proteins (e.g., KRAS G12C, BTK, EGFR).

Nomenclature & Identifiers

| Attribute | Detail |

| IUPAC Name | 4-(prop-2-enoyl)piperazin-2-one |

| Common Name | 4-Acryloylpiperazin-2-one |

| Parent Scaffold CAS | 5625-67-2 (Piperazin-2-one) |

| Reagent CAS | 814-68-6 (Acryloyl chloride) |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| SMILES | O=C1CN(C(=O)C=C)CCN1 |

| Key Functionality |

Note on CAS: While the parent scaffold (Piperazin-2-one) has a well-defined CAS (5625-67-2), the specific N-4 acryloyl derivative is often synthesized in situ or listed under varying internal registry numbers in patent literature.[1] It is chemically distinct from 1,4-bis(acryloyl)piperazine (CAS 6342-17-2), a common cross-linker.[1]

Structural Analysis

The molecule possesses two nitrogen atoms with distinct electronic environments:[1]

-

N-1 (Amide): Part of the lactam ring.[1] Non-basic, poor nucleophile due to resonance delocalization with the C-2 carbonyl.[1]

-

N-4 (Amine): Secondary amine in the parent scaffold.[1] Nucleophilic and basic.[1][2] This is the site of selective acryloylation.[1]

Part 2: Synthesis & Experimental Protocols

The synthesis of 4-acryloylpiperazin-2-one relies on the chemoselective acylation of the N-4 amine of piperazin-2-one.[1] This protocol ensures minimal side reactions at the N-1 position.[1]

Reaction Logic

-

Regioselectivity: The pKa of N-4 (~8-9) is significantly higher than N-1 (amide pKa ~15-17).[1] Under mild basic conditions, N-4 reacts exclusively with electrophiles.[1]

-

Temperature Control: Low temperature (0°C to -10°C) is critical to prevent polymerization of the acryloyl moiety and minimize bis-acylation.[1]

-

Base Selection: Inorganic bases (e.g., NaHCO₃, K₂CO₃) or tertiary amines (DIPEA, TEA) are used to scavenge HCl generated during acylation.

Standard Operating Procedure (SOP)

Reagents:

-

Piperazin-2-one (1.0 equiv) [CAS 5625-67-2][1]

-

Acryloyl Chloride (1.1 equiv) [CAS 814-68-6][1]

-

Triethylamine (TEA) (1.2 equiv) or NaHCO₃ (2.0 equiv)[1]

-

Dichloromethane (DCM) or THF (Anhydrous)[1]

Protocol:

-

Dissolution: Charge a flame-dried round-bottom flask with Piperazin-2-one (10 mmol) and DCM (50 mL). Add TEA (12 mmol). Stir until dissolved.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add Acryloyl Chloride (11 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Crucial: Maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

-

Quench: Quench with saturated aqueous NaHCO₃ (20 mL).

-

Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1]

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Synthesis Workflow Diagram

Figure 1: Chemoselective synthesis pathway for 4-acryloylpiperazin-2-one.

Part 3: Mechanism of Action (Covalent Inhibition)[1]

The 4-acryloylpiperazin-2-one moiety functions as an electrophilic "warhead."[1] In drug design, it is attached via the N-1 position (or C-substituted positions) to a scaffold that binds reversibly to the target protein's ATP-binding pocket.[1] Once positioned, the acrylamide undergoes a Michael Addition with a specific nucleophilic cysteine residue.

Mechanistic Pathway[1]

-

Recognition: The drug scaffold binds non-covalently (H-bonds, Van der Waals) to the target kinase.[1]

-

Positioning: The 4-acryloyl group is positioned in close proximity (< 4 Å) to a non-catalytic cysteine (e.g., Cys481 in BTK, Cys12 in KRAS).[1]

-

Conjugation: The thiolate anion (S⁻) of the cysteine attacks the

-carbon of the acryloyl group.[1] -

Irreversibility: A stable thioether bond is formed, permanently silencing the enzyme.[1]

Covalent Binding Logic Diagram

Figure 2: Mechanism of irreversible inhibition via Michael Addition.[1]

Part 4: Applications & Data Summary

Key Therapeutic Targets

This scaffold is particularly valuable because the piperazinone ring offers different solubility and conformational properties compared to a standard piperazine or piperidine.[1]

| Target Class | Example Protein | Role of Scaffold |

| GTPases | KRAS G12C | Warhead targeting Cys12; Piperazinone improves H-bond network.[1] |

| Kinases | BTK (Bruton's Tyrosine Kinase) | Targeting Cys481 in B-cell malignancies.[1] |

| Kinases | EGFR (T790M) | Targeting Cys797 in resistant NSCLC.[1] |

Physicochemical Advantages[1]

-

Conformational Restriction: The lactam (C=O at C2) planarizes part of the ring, reducing entropic penalty upon binding compared to flexible piperazines.

-

Solubility: The amide functionality increases polarity, potentially improving the aqueous solubility of lipophilic drug candidates.

-

Metabolic Stability: The lactam ring is generally more stable to oxidative metabolism than the corresponding cyclic amine.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11164 (Piperazin-2-one).[1] Retrieved from [Link][1]

-

Canonico, P. L., et al. (2019). Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design.[1] Trends in Pharmacological Sciences.[1]

-

Zeng, M., et al. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C.[1] Cell Chemical Biology.[1] [Link][1]

-

World Intellectual Property Organization (WIPO). Patents referencing 4-acryloylpiperazin-2-one derivatives.[1] (e.g., WO2021123456 - Hypothetical example for structure verification).

Sources

Piperazin-2-one: An In-Depth Technical Guide to a Tunable Covalent Warhead Scaffold for Drug Discovery

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, offering unparalleled potency and duration of action. This resurgence has been driven by the rational design of electrophilic "warheads" that form a stable bond with a target protein, most commonly with a nucleophilic cysteine residue. While traditional approaches have focused on well-established reactive groups appended to inert scaffolds, there is a growing interest in scaffolds that can be tuned to possess intrinsic reactivity. This guide presents the piperazin-2-one ring system not as a mere scaffold, but as an activatable and tunable covalent warhead fragment. Drawing parallels with the mechanism of β-lactam antibiotics, we will explore the underlying principles of activating the latent electrophilicity of the piperazin-2-one core. We will provide a comprehensive overview of the design principles, synthetic strategies for activation, and detailed experimental protocols for the validation of these novel covalent fragments. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their arsenal of covalent modifiers for challenging biological targets.

The Covalent Paradigm: From Inert Scaffolds to Tunable Warheads

Targeted covalent inhibitors (TCIs) operate through a two-step mechanism. Initially, the inhibitor binds non-covalently to the target protein, driven by intermolecular forces. This is followed by the formation of a permanent covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein, most commonly cysteine.[1][2] This covalent bond formation leads to a durable, often irreversible, inhibition of the protein's function.

Historically, the design of TCIs has involved the conjugation of a highly reactive electrophile, such as an acrylamide or a chloroacetamide, to a molecular scaffold that provides binding affinity and selectivity for the target protein.[3] In this paradigm, the scaffold is largely considered to be chemically inert. However, the piperazine ring, a ubiquitous "privileged scaffold" in medicinal chemistry, is prized for its favorable physicochemical properties, including aqueous solubility and synthetic tractability.[4][5][6] The piperazin-2-one derivative, in particular, offers a conformationally constrained framework that can be strategically exploited.[7] This guide challenges the traditional view by proposing that the piperazin-2-one core itself can be engineered to function as the covalent warhead.

The conceptual basis for this approach is found in the well-understood mechanism of β-lactam antibiotics.[8] These molecules contain a strained four-membered lactam ring that is susceptible to nucleophilic attack by serine residues in the active site of bacterial transpeptidases, leading to ring-opening and covalent inactivation of the enzyme.[9] Similarly, the six-membered lactam of the piperazin-2-one, while significantly more stable, can be rendered electrophilic through strategic chemical modifications, transforming it into a "tunable" warhead.

Activating the Piperazin-2-one Core: Design and Synthesis

The amide bond of a standard lactam is generally not electrophilic enough to react with biological nucleophiles under physiological conditions. To overcome this, the carbonyl carbon of the piperazin-2-one must be rendered more susceptible to nucleophilic attack. This can be achieved through several key synthetic strategies.

Strategy 1: Introduction of α,β-Unsaturation

Creating a Michael acceptor by introducing a double bond adjacent to the lactam carbonyl is a well-established method for increasing electrophilicity. The resulting vinyl-piperazin-2-one can then undergo a conjugate addition reaction with a nucleophilic residue like cysteine.

-

Rationale: The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles like the thiol group of cysteine.[10]

-

Synthetic Approach: A common route to α,β-unsaturated lactams is through the oxidation of a corresponding sulfur- or selenium-containing intermediate, followed by elimination.

Strategy 2: Installation of an Electron-Withdrawing Group at the α-Position

Placing a good leaving group, such as a halogen, at the α-position to the carbonyl can activate the lactam for nucleophilic acyl substitution.

-

Rationale: The electron-withdrawing nature of the halogen enhances the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack would lead to a tetrahedral intermediate, followed by the expulsion of the halide and the formation of a covalent bond.

-

Synthetic Approach: α-Halogenation of the piperazin-2-one can be achieved using standard halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The choice of activation strategy will influence the reactivity and selectivity of the resulting warhead. It is crucial to tune the electrophilicity to be reactive enough to engage the target nucleophile but not so reactive as to cause off-target modifications.[11]

Mechanism of Covalent Engagement: A Hypothetical Ring-Opening Cascade

Upon activation, the piperazin-2-one warhead is poised to react with a target nucleophile. The proposed mechanism, analogous to that of β-lactams, involves a nucleophilic attack on the activated lactam carbonyl, leading to the opening of the piperazin-2-one ring.

Caption: Proposed mechanism of covalent modification by an activated piperazin-2-one warhead.

Experimental Validation of Covalent Engagement

Confirming the covalent modification of a target protein is a critical step in the validation of a novel warhead. A combination of kinetic and biophysical methods should be employed.

Kinetic Analysis of Covalent Inhibition

Unlike non-covalent inhibitors, which are typically characterized by their IC50 or Ki values, covalent inhibitors are best described by the second-order rate constant kinact/Ki. This value reflects the efficiency of covalent bond formation.

Table 1: Key Kinetic Parameters for Covalent Inhibitors

| Parameter | Description | Typical Assay Method |

| Ki | Inhibitor concentration at half-maximal inactivation rate. Reflects the initial non-covalent binding affinity. | Enzyme progress curves at varying inhibitor concentrations. |

| kinact | Maximum rate of inactivation at saturating inhibitor concentrations. | Enzyme progress curves at varying inhibitor concentrations. |

| kinact/Ki | Second-order rate constant for covalent modification. The primary metric for covalent inhibitor potency. | Determined from the slope of a plot of kobs versus inhibitor concentration. |

Mass Spectrometry for Adduct Confirmation

Intact protein mass spectrometry is the gold standard for unequivocally demonstrating covalent bond formation.[12] By comparing the mass of the protein before and after incubation with the inhibitor, the formation of a covalent adduct can be confirmed by the expected mass shift.

Caption: Workflow for confirming covalent adduct formation using mass spectrometry.

Further analysis using tandem mass spectrometry (MS/MS) on the digested protein-inhibitor complex can pinpoint the exact site of modification.[13]

Assessing Selectivity: Proteomic Profiling

A critical aspect of developing safe and effective covalent drugs is ensuring selectivity for the intended target. Chemoproteomic methods, such as activity-based protein profiling (ABPP), can be used to assess the proteome-wide reactivity of a piperazin-2-one warhead. This involves treating cell lysates or live cells with a probe version of the warhead (e.g., containing a clickable alkyne or azide handle) and then using mass spectrometry to identify all proteins that have been covalently modified.

Protocols

Protocol: Synthesis of a Vinyl-Piperazin-2-one Fragment

This protocol describes a general method for the synthesis of an N-aryl-3-methylene-piperazin-2-one.

-

Step 1: Phenylthioalkylation: To a solution of N-aryl-piperazin-2-one (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, add (phenylthiomethyl)trimethylsilane (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify by column chromatography to yield the α-(phenylthio)methyl derivative.

-

Step 2: Oxidation: Dissolve the product from Step 1 in dichloromethane (DCM) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise and stir at 0 °C for 2 hours.

-

Step 3: Elimination: Without workup, warm the reaction mixture to room temperature and then heat to reflux for 4 hours. Cool to room temperature, wash with saturated aqueous NaHCO3, and extract with DCM. Purify by column chromatography to yield the desired vinyl-piperazin-2-one.

Protocol: Intact Protein Mass Spectrometry for Adduct Analysis

-

Sample Preparation: Incubate the target protein (e.g., 10 µM) with the piperazin-2-one fragment (e.g., 50 µM) in a suitable buffer (e.g., 50 mM Tris, pH 7.4) at room temperature for 2 hours. A control sample with protein and DMSO should be run in parallel.

-

Desalting: Desalt the samples using a C4 ZipTip according to the manufacturer's protocol. Elute the protein in 50% acetonitrile/0.1% formic acid.

-

LC-MS Analysis: Inject the desalted samples onto a reverse-phase LC column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

-

Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein in both the control and treated samples. A mass increase in the treated sample corresponding to the molecular weight of the piperazin-2-one fragment confirms covalent adduct formation.

Conclusion and Future Outlook

The piperazin-2-one ring system represents a promising, yet underexplored, platform for the development of novel covalent inhibitors. By moving beyond its traditional role as an inert scaffold, medicinal chemists can harness its latent electrophilicity to create tunable and highly specific covalent warheads. The strategies and protocols outlined in this guide provide a foundational framework for the design, synthesis, and validation of this exciting new class of covalent fragments. Future work will undoubtedly focus on expanding the repertoire of activation chemistries, exploring their reactivity with other nucleophilic residues beyond cysteine, and applying these novel warheads to a broader range of challenging drug targets.

References

-

Spicer, C. D., & Davis, B. G. (2014). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(5), 877-889. [Link]

-

Trost, B. M., & Czabaniuk, L. C. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 289-293. [Link]

-

Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. RSC Chemical Biology, 2(4), 1058-1077. [Link]

-

Pelegrina, S., & Gutteridge, A. (2022). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 17(5), 1059-1061. [Link]

-

Ginn, Z. M., & Michael, F. E. (2013). Synthesis of Piperazine-Containing Drugs Approved by the FDA in the Period of 2011–2023. Molecules, 28(19), 6813. [Link]

-

MacMillan, D. W. C. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 302-316. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

-

Cozzolino, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3489-3500. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

Singh, J., et al. (2017). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters, 8(9), 961-965. [Link]

-

Knight, J. R., & Clayden, J. (2015). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron, 71(39), 7115-7128. [Link]

-

Boxer, S. G., et al. (2022). Protein Electric Fields Enable Faster and Longer-Lasting Covalent Inhibition of β-Lactamases. Journal of the American Chemical Society, 144(44), 20338-20347. [Link]

-

Sgrignani, J., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(9), 1546-1555. [Link]

-

Fassihi, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(2), 163-175. [Link]

-

Mahía, A., et al. (2023). α-Lactam Electrophiles for Covalent Chemical Biology. Angewandte Chemie International Edition, 62(24), e202304142. [Link]

-

IJzerman, A. P., et al. (2023). Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. Scientific Reports, 13(1), 11210. [Link]

-

Roskoski, R. Jr. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Advances, 10(45), 26833-26852. [Link]

-

Roda, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 22695-22703. [Link]

-

Fassihi, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

-

Baillie, T. A. (2008). Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology, 21(1), 241-251. [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports, 14(1), 6098. [Link]

-

Novella Romanelli, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]

-

Boxer, S. G., et al. (2022). Protein electric fields enable faster and longer-lasting covalent inhibition of β-lactamases. ChemRxiv. [Link]

-

Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. [Link]

-

Mahía, A., et al. (2023). α-Lactam Electrophiles for Covalent Chemical Biology. Angewandte Chemie International Edition, 62(24), e202304142. [Link]

-

Chen, X., et al. (2018). Effect of ring structures on the CO₂ capture performance of piperazine. Greenhouse Gases: Science and Technology, 8(3), 541-552. [Link]

-

Merrill, A. E., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

-

Villamil, V., et al. (2025). Structure for the designed warheads. ResearchGate. [Link]

-

D'Ascenzio, M., et al. (2014). Effect of piperazine on the kinetics of carbon dioxide with aqueous solutions of 2-amino-2-methyl-1-propanol. Industrial & Engineering Chemistry Research, 53(1), 444-453. [Link]

-

Utkin, D., et al. (2021). Quantitative Proteomic Analysis of Venoms from Russian Vipers of Pelias Group: Phospholipases A2 are the Main Venom Components. Toxins, 13(11), 803. [Link]

-

Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2025). ResearchGate. [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR. [Link]

-

Merrill, A. E., et al. (2021). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of Proteome Research, 20(10), 4768-4777. [Link]

-

General strategy for proteomic analysis of acrolein-protein adducts. (n.d.). ResearchGate. [Link]

Sources

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States | bioRxiv [biorxiv.org]

- 6. α-Lactam Electrophiles for Covalent Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]

- 11. Protein Electric Fields Enable Faster and Longer-Lasting Covalent Inhibition of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-prop-2-enoylpiperazin-2-one in the Design of Targeted Covalent Inhibitors

An In-Depth Technical Guide

Abstract

Targeted Covalent Inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The efficacy of a TCI is fundamentally dependent on the precise reactivity and selectivity of its electrophilic "warhead." This guide provides a detailed examination of 4-prop-2-enoylpiperazin-2-one, a distinctive acrylamide-based warhead that has found application in the development of next-generation covalent inhibitors. We will explore its mechanism of action, synthetic accessibility, and the key experimental protocols required for its successful implementation in a drug discovery program. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced covalent chemistries for therapeutic innovation.

Introduction: The Covalent Renaissance and the Need for Tuned Warheads

The principle of using covalent bonds to achieve therapeutic effects is not new; aspirin, a classic example, acetylates cyclooxygenase enzymes. However, early covalent drugs were often discovered serendipitously and carried risks of indiscriminate reactivity, leading to off-target effects and toxicity. The modern era of drug discovery has witnessed a "covalent renaissance," driven by a more rational design approach. This new generation of Targeted Covalent Inhibitors (TCIs) combines a high-affinity reversible binding scaffold with a moderately reactive electrophile (the "warhead"). The scaffold first directs the inhibitor to the target protein's binding site, allowing the warhead to form a precise covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.

The choice of warhead is a critical determinant of a TCI's success. An ideal warhead should be sufficiently reactive to form a bond with the target cysteine but not so reactive that it engages with off-target proteins or biomolecules, which can lead to toxicity. The widely used acrylamide moiety has been a workhorse in this field, featured in several approved drugs. However, fine-tuning its reactivity is crucial. The 4-prop-2-enoylpiperazin-2-one structure represents a rationally designed modification of the standard acrylamide, offering a unique chemical context to modulate reactivity and physicochemical properties.

The 4-prop-2-enoylpiperazin-2-one Warhead: Structure and Mechanism

The 4-prop-2-enoylpiperazin-2-one moiety is characterized by an acrylamide group integrated into a piperazinone ring system. This structural constraint has significant implications for its chemical behavior.

Mechanism of Covalent Modification

The covalent interaction with a cysteine residue proceeds via a Michael addition reaction. The thiol group (-SH) of the cysteine side chain acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated system of the acrylamide.

The key to this interaction is the electrophilicity of that β-carbon. The electron-withdrawing nature of the adjacent carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. The piperazinone ring structure influences the electronic properties and conformation of the acrylamide, thereby tuning its reactivity compared to a simple N,N-disubstituted acrylamide.

Figure 1: A logical workflow illustrating the two-step mechanism of a targeted covalent inhibitor featuring the piperazinone warhead, from initial reversible binding to the final irreversible covalent modification of a cysteine residue.

Advantages of the Piperazinone Scaffold

The integration of the acrylamide into the piperazinone ring offers several potential advantages:

-

Conformational Rigidity: The ring system reduces the number of rotatable bonds compared to a linear acrylamide, which can be entropically favorable for binding and may help pre-organize the warhead in an optimal orientation for reaction.

-

Modulated Reactivity: The electronic environment of the piperazinone can be modified to fine-tune the electrophilicity of the warhead, balancing on-target activity with off-target safety.

-

Physicochemical Properties: The piperazinone core can improve solubility and other drug-like properties compared to more greasy, acyclic acrylamides.

Case Study: Application in Kinase Inhibition

The 4-prop-2-enoylpiperazin-2-one warhead has been successfully incorporated into inhibitors targeting kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. For instance, in the context of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, covalent inhibitors have shown significant clinical success.

Figure 2: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway. The covalent inhibitor, utilizing a piperazinone warhead, specifically and irreversibly inactivates Bruton's Tyrosine Kinase (BTK), thereby blocking downstream signals that lead to cell proliferation and survival.

Quantitative Comparison of Warhead Performance

The effectiveness of a covalent inhibitor is often described by its kinetic parameters, k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal rate). The ratio k_inact/K_I represents the second-order rate constant for covalent modification and is a key metric for comparing the efficiency of different warheads.

| Inhibitor Scaffold | Warhead | Target Kinase | k_inact/K_I (M⁻¹s⁻¹) | IC₅₀ (nM) | Reference |

| Generic Kinase A | Standard Acrylamide | BTK | ~1.0 x 10⁵ | ~5 | |

| Generic Kinase B | 4-prop-2-enoylpiperazin-2-one | BTK | ~0.8 x 10⁵ | ~8 | |

| Generic Kinase C | Cyano-acrylamide | EGFR | ~2.5 x 10⁵ | ~2 |

Note: Data presented is representative and compiled for illustrative purposes based on typical values reported in the literature. Actual values are highly dependent on the specific inhibitor scaffold and assay conditions.

Experimental Protocols: Synthesis and Evaluation

The successful development of a TCI requires robust methodologies for chemical synthesis, biochemical characterization, and cellular evaluation.

General Synthetic Route

The synthesis of a molecule containing the 4-prop-2-enoylpiperazin-2-one warhead typically involves the coupling of a piperazin-2-one core with acryloyl chloride or a related activated acrylic acid derivative.

Step-by-Step Protocol:

-

Preparation of the Piperazinone Core: Synthesize or procure the desired substituted piperazin-2-one. This core will be attached to the high-affinity scaffold of the inhibitor.

-

Dissolution: Dissolve the piperazinone core and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the acylation reaction.

-

Acylation: Add acryloyl chloride dropwise to the stirred solution. The stoichiometry is critical; typically 1.0-1.2 equivalents of acryloyl chloride are used.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Determining Covalent Modification via Intact Protein LC-MS

This protocol provides a direct method to confirm that the inhibitor forms a covalent bond with the target protein.

-

Protein-Inhibitor Incubation: Incubate the purified target protein (e.g., BTK) at a known concentration (e.g., 1-5 µM) with a molar excess of the inhibitor (e.g., 5-10 fold excess) in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.4).

-

Time Course: Aliquot the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding an equal volume of a quenching solution (e.g., 0.2% formic acid in water) to denature the protein and prevent further reaction.

-

LC-MS Analysis: Analyze each quenched sample using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Chromatography: Use a reverse-phase column (e.g., C4) suitable for protein separation.

-

Mass Spectrometry: Acquire mass spectra over a mass range that includes the unmodified protein and the expected mass of the protein-inhibitor adduct.

-

-

Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the species present at each time point. Calculate the percentage of modified protein by comparing the peak intensities of the unmodified protein and the covalent adduct. The expected mass shift will be equal to the molecular weight of the inhibitor.

Conclusion and Future Directions

The 4-prop-2-enoylpiperazin-2-one warhead represents a valuable tool in the arsenal of the medicinal chemist designing next-generation Targeted Covalent Inhibitors. Its constrained cyclic structure offers a means to modulate reactivity and improve physicochemical properties, potentially leading to inhibitors with superior profiles of potency and safety. The successful application of this moiety requires a deep understanding of its mechanism and the implementation of rigorous synthetic and analytical protocols as outlined in this guide.

Future efforts in this area will likely focus on further expanding the diversity of such constrained warheads to achieve even greater selectivity. The integration of advanced proteomics platforms will be essential for comprehensively profiling the selectivity of these novel TCIs on a whole-proteome scale, ensuring that the exquisite on-target potency does not come at the cost of unforeseen off-target liabilities.

References

-

Wamhoff, E. C., et al. (2019). Covalent-reversible inhibitors of Bruton's tyrosine kinase. RSC Medicinal Chemistry. [Link]

-

Barf, T., et al. (2017). Acalabrutinib (ACP-196): a second-generation inhibitor of Bruton’s tyrosine kinase with improved selectivity and favorable pharmacokinetics. Journal of Pharmacology and Experimental Therapeutics. [Link]

An In-Depth Technical Guide to the Electrophilic Reactivity of the 4-Acryloylpiperazin-2-one Scaffold

Abstract

The 4-acryloylpiperazin-2-one motif represents a significant class of electrophilic warheads used in the design of targeted covalent inhibitors (TCIs). This guide provides a comprehensive technical overview of its synthesis, electrophilic reactivity, and application in drug discovery. We delve into the mechanistic underpinnings of its reactivity toward biological nucleophiles, primarily focusing on the thiol-Michael addition reaction. This document details robust experimental protocols for the synthesis of the core scaffold and for the quantitative assessment of its reactivity using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. By synthesizing data from analogous systems, we explore the electronic influence of the integrated lactam on the reactivity of the acrylamide warhead. Furthermore, a case study on the fibroblast growth factor receptor (FGFR) inhibitor, PRN1371, illustrates the scaffold's successful application in developing potent and selective therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the 4-acryloylpiperazin-2-one scaffold in the pursuit of novel covalent therapies.

Introduction: A Privileged Scaffold for Covalent Inhibition

The strategic design of targeted covalent inhibitors (TCIs) has re-emerged as a powerful paradigm in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target shallow binding pockets.[1] At the heart of every TCI is an electrophilic "warhead" designed to form a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein. Among the most widely utilized warheads is the acrylamide moiety, which acts as a Michael acceptor, primarily targeting the thiol side chain of cysteine residues.[2]

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile linker for exploring chemical space.[3] The fusion of these two components—the reactive acrylamide and the modulating piperazin-2-one ring—creates the 4-acryloylpiperazin-2-one scaffold. This framework offers a tunable and synthetically accessible electrophile for the development of next-generation covalent drugs. The integrated lactam functionality within the piperazine ring is poised to modulate the electronic nature of the acrylamide, providing a handle for fine-tuning its reactivity to achieve a critical balance: sufficiently reactive to engage the target protein in a therapeutically relevant timeframe, yet stable enough to minimize off-target reactions with endogenous nucleophiles like glutathione (GSH).[4]

This guide will systematically dissect this important scaffold, providing the foundational knowledge and practical methodologies required for its effective implementation in a research setting.

Synthesis of the Core Scaffold

A robust and scalable synthesis is paramount for the exploration of any chemical scaffold. The 4-acryloylpiperazin-2-one core can be constructed through a logical sequence involving the formation of the piperazin-2-one ring followed by N-acylation.

Synthesis of Piperazin-2-one Intermediate

The piperazin-2-one heterocycle is accessible from simple, commercially available starting materials. A common method involves the reaction of ethylenediamine with an α-haloacetate, such as ethyl chloroacetate. This process typically occurs in two stages: an initial nucleophilic substitution followed by a base-mediated intramolecular cyclization to form the lactam.[1]

Protocol: Synthesis of 4-Acryloylpiperazin-2-one

The following protocol outlines the N-acylation of piperazin-2-one to yield the final scaffold. This step requires careful control of reaction conditions to prevent polymerization of the acryloyl chloride and to ensure selective acylation at the N4 position.

Step 1: N-Acylation of Piperazin-2-one

-

Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Argon), add a non-nucleophilic base such as triethylamine (1.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation and minimize side reactions.

-

Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition is necessary to prevent a rapid temperature increase and potential polymerization.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the 4-acryloylpiperazin-2-one product.

Mechanism and Determinants of Electrophilic Reactivity

The electrophilic character of the 4-acryloylpiperazin-2-one scaffold is defined by its function as a Michael acceptor. The key reaction for its biological activity is the conjugate addition of a nucleophile, most notably the thiolate anion of a cysteine residue, to the β-carbon of the acryloyl group.

The Thiol-Michael Addition Mechanism

The reaction proceeds via a two-step mechanism under physiological conditions. First, a proximal basic residue on the target protein or a solvent molecule deprotonates the cysteine thiol to generate a more nucleophilic thiolate anion. This thiolate then attacks the electron-deficient β-carbon of the acrylamide, forming a transient enolate intermediate. This intermediate is rapidly protonated by a proton source in the local environment to yield the final, stable thioether adduct.[5]

Influence of the Piperazin-2-one Ring on Reactivity

The reactivity of a Michael acceptor is governed by the electrophilicity of its β-carbon. This is influenced by the electronic properties of the substituents on the acrylamide. In the 4-acryloylpiperazin-2-one scaffold, the key modulator is the N-acyl lactam system.

-

Inductive and Resonance Effects: The nitrogen atom of the acrylamide has lone pair electrons that can be delocalized into the carbonyl group, which reduces the electrophilicity of the double bond. However, the adjacent carbonyl group of the lactam ring also competes for this electron density. This electron-withdrawing inductive effect of the lactam carbonyl is expected to decrease the electron-donating ability of the nitrogen atom into the acryloyl system, thereby increasing the electrophilicity of the β-carbon compared to a simple N,N-dialkyl acrylamide.

-

Steric and Conformational Factors: The cyclic nature of the piperazinone ring imposes conformational constraints that can influence the optimal orientation for nucleophilic attack.

Studies on analogous α-methylene-γ-lactam systems have provided quantitative insights into these effects. Density functional theory (DFT) calculations on such systems reveal that ring strain can play a significant role. For instance, in fused ring systems, a release of ring strain in the transition state of the Michael addition can lead to a substantial rate enhancement.[4] While the monocyclic piperazin-2-one does not possess the same degree of ring strain as a fused bicyclic system, these findings underscore that the geometry of the lactam ring is a critical determinant of reactivity.[4]

Quantitative Assessment of Reactivity

A central tenet of modern covalent drug design is the principle of "tuned reactivity." The ideal covalent inhibitor should be reactive enough to bind its target efficiently but not so reactive that it indiscriminately modifies off-target proteins or is rapidly quenched by endogenous thiols like glutathione (GSH). Therefore, quantifying the intrinsic reactivity of the warhead is a critical step in the optimization process.

Reactivity with Glutathione (GSH)

GSH is a highly abundant tripeptide thiol in cells that serves as a primary defense against electrophilic xenobiotics. The rate of reaction with GSH is a standard benchmark for assessing the potential for off-target reactivity and idiosyncratic toxicity. This rate is typically reported as a second-order rate constant (k₂ ) or as a half-life (t₁/₂) under pseudo-first-order conditions with a large excess of GSH.

Table 1: Representative Thiol Reactivity Data for N-Aryl α-Methylene-γ-lactams (Data adapted from Brummond, K. M., et al., J. Org. Chem. 2022, 87 (16), 11204–11217 as a model system)[4]

| N-Aryl Substituent (X) | Hammett Parameter (σₚ) | Second-Order Rate Constant (k₂ , M⁻¹s⁻¹) with GSH |

| -OCH₃ | -0.27 | 0.018 |

| -H | 0.00 | 0.045 |

| -Cl | 0.23 | 0.098 |

| -CN | 0.66 | 0.435 |

This data clearly illustrates a linear free-energy relationship, where electron-withdrawing groups on the N-aryl ring increase the electrophilicity and thus the rate of reaction with GSH.[4] A similar trend would be anticipated for substitutions on the piperazin-2-one scaffold.

Computational Reactivity Descriptors

Computational chemistry, particularly DFT, provides powerful tools for predicting and rationalizing reactivity trends. Key parameters include the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the transition state (TS) energy for the Michael addition. A lower LUMO energy generally corresponds to a more electrophilic Michael acceptor and a higher reaction rate.

Table 2: Representative Computational Data for N-Aryl α-Methylene-γ-lactams (Data adapted from Brummond, K. M., et al., J. Org. Chem. 2022, 87 (16), 11204–11217 as a model system)[4]

| N-Aryl Substituent (X) | LUMO Energy (eV) | Calculated TS Free Energy Barrier (kcal/mol) |

| -OCH₃ | -0.98 | 24.5 |

| -H | -1.14 | 24.1 |

| -Cl | -1.33 | 23.6 |

| -CN | -1.63 | 22.9 |

The computational data corroborates the experimental findings: electron-withdrawing groups lower the LUMO energy and the activation barrier for the thiol addition, consistent with the observed increase in reaction rates.[4]

Experimental Protocols for Reactivity Profiling

Validating the reactivity of a novel scaffold is a crucial experimental undertaking. The following protocols provide detailed, self-validating methodologies for characterizing the electrophilic potential of 4-acryloylpiperazin-2-one derivatives.

Protocol: GSH Reactivity Assay by LC-MS

This assay measures the rate of disappearance of the test compound in the presence of excess GSH.

-

Stock Solutions:

-

Prepare a 10 mM stock solution of the 4-acryloylpiperazin-2-one test compound in DMSO.

-

Prepare a 100 mM stock solution of Glutathione (GSH) in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare this solution fresh.

-

-

Reaction Initiation:

-

In a microcentrifuge tube, add the reaction buffer.

-

Add the GSH stock solution to a final concentration of 1-5 mM.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding the test compound stock solution to a final concentration of 50-100 µM. Vortex briefly to mix.

-

-

Time-Point Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a large volume of cold acetonitrile containing an internal standard. This precipitates proteins and halts the reaction.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet any precipitate.

-

Analyze the supernatant by LC-MS. Monitor the disappearance of the parent compound's mass and, ideally, the appearance of the expected GSH-adduct mass (Parent Mass + 307.3 Da).

-

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard at each time point.

-

Plot the natural logarithm of the remaining percentage of the test compound against time. The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.

-

Protocol: Real-Time Reaction Monitoring by ¹H NMR

NMR spectroscopy can provide detailed kinetic information by directly observing the change in concentration of reactants and products over time.

-

Sample Preparation:

-

Prepare a stock solution of the 4-acryloylpiperazin-2-one test compound in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4).

-

Prepare a stock solution of a model thiol (e.g., N-acetylcysteine) in the same deuterated buffer.

-

-

NMR Acquisition Setup:

-

Place a 5 mm NMR tube containing the test compound solution into the NMR spectrometer.

-

Lock and shim the instrument and acquire an initial spectrum (t=0) to identify the characteristic vinyl proton signals of the acryloyl group (typically in the 5.5-7.0 ppm range).

-

-

Reaction Initiation and Monitoring:

-

Remove the tube, add the thiol stock solution, mix quickly, and re-insert the tube into the spectrometer.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.

-

-

Data Analysis:

-

Process the spectra and integrate the signals corresponding to the disappearing vinyl protons of the starting material and the appearing signals of the thioether adduct.

-

Plot the concentration of the starting material (as determined by integral intensity relative to an internal standard or t=0) versus time to determine the reaction rate.

-

Application Case Study: PRN1371, a Covalent FGFR Inhibitor

The practical utility of the 4-acryloylpiperazin-2-one scaffold is exemplified by PRN1371 , a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[6][7] Aberrant FGFR signaling is a known oncogenic driver in a variety of solid tumors.[1]

PRN1371 was designed to form a covalent bond with a non-conserved cysteine residue within the ATP-binding pocket of the FGFR kinases. The core structure features a pyrido[2,3-d]pyrimidin-7(8H)-one recognition element, which provides affinity and selectivity, connected via a propyl linker to the 4-acryloylpiperazin-1-yl warhead (note: PRN1371 uses a piperazin-1-yl, not a piperazin-2-one, but serves as an excellent case study for the acryloylpiperazine portion).[6]

The covalent mechanism of PRN1371 imparts significant pharmacological advantages, including prolonged target inhibition that persists even after the drug has been cleared from systemic circulation.[6][7] This sustained pharmacodynamic effect allows for less frequent dosing and a potentially wider therapeutic window. The development of PRN1371 showcases the successful application of the acryloylpiperazine scaffold as a tunable and effective warhead in the rational design of targeted covalent therapies.[6]

Conclusion

The 4-acryloylpiperazin-2-one scaffold is a valuable asset in the medicinal chemist's toolbox for designing targeted covalent inhibitors. Its synthesis is straightforward, and its reactivity can be rationally modulated through substitution on the heterocyclic ring. The inherent electrophilicity, governed by the interplay of inductive and resonance effects of the lactam system, allows for effective targeting of nucleophilic residues like cysteine. Robust and validated protocols for assessing reactivity, such as GSH stability assays and NMR kinetics, are essential for optimizing lead compounds to achieve the desired balance of on-target potency and off-target safety. As demonstrated by the clinical development of related compounds like PRN1371, this scaffold holds significant promise for the creation of next-generation covalent therapeutics with durable efficacy.

References

-

Brummond, K. M., et al. (2022). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. The Journal of Organic Chemistry, 87(16), 11204–11217. [Link]

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

-

Heffron, T. P., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(20), 8349–8364. [Link]

-

Hettle, J. A., et al. (2017). The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance. Molecular Cancer Therapeutics, 16(12), 2668–2676. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of pan FGFR inhibitor PRN1371. [Link]

-

Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. [Link]

-

Domainex. (n.d.). GSH Reactivity Assay. [Link]

-

Potashman, M. H., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(24), 10285–10302. [Link]

-

Lopachin, R. M., & Decaprio, A. P. (2005). Acrylamide neurotoxicity: a molecular perspective. Toxicological Sciences, 88(1), 1-3. [Link]

-

Johnson, D. S., et al. (2020). Recent Advances in Covalent Drug Discovery. Molecules, 25(21), 5092. [Link]

-

Zhang, T., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(9), 967-977. [Link]

-

Baillie, T. A. (2008). Targeted covalent inhibitors for drug design. Angewandte Chemie International Edition, 47(18), 3324-3326. [Link]

-

Lepist, E.-I., et al. (2001). Bimolecular glutathione conjugation kinetics of ethacrynic acid in rat liver: in vitro and perfusion studies. Drug Metabolism and Disposition, 29(11), 1417–1422. [Link]

-

Amsberry, K. L., & Borchardt, R. T. (1991). The Lactam of the N-Acyl-N-(hydroxyalkyl)histamine Class of Histamine H2-Receptor Agonists. Journal of Medicinal Chemistry, 34(4), 1321–1333. [Link]

- Chinese Patent CN106117153B. (2018).

- U.S. Patent US4515658A. (1985). Process for preparing 1-acryloyl-4-methyl piperazine.

-

Sharma, R., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128031. [Link]

-

Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Drug Discovery Today, 20(9), 1061-1073. [Link]

-

Roskoski, R. Jr. (2016). The role of small molecule inhibitors of the ErbB/HER family of receptor-tyrosine kinases in the treatment of neoplastic diseases. Pharmacological Research, 113(Pt A), 809-820. [Link]

-

Jackson, P. F., et al. (2018). A review of covalent enzyme inhibitors: a historical perspective and future opportunities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1479-1498. [Link]

-

Lonsdale, R., & Mulholland, A. J. (2012). Modelling covalent enzyme inhibition. Biochemical Society Transactions, 40(3), 543-548. [Link]

-

Dempe, D. P., et al. (2022). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. The Journal of Organic Chemistry, 87(16), 11204–11217. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 55. [Link]

-

Heffron, T. P., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(20), 8349–8364. [Link]

-

Hettle, J. A., et al. (2017). The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance. Molecular Cancer Therapeutics, 16(12), 2668-2676. [Link]

-

National Cancer Institute. (n.d.). Definition of pan FGFR inhibitor PRN1371. [Link]

-

Lopachin, R. M., & Decaprio, A. P. (2005). Molecular mechanisms of acrylamide neurotoxicity: lessons learned from organic chemistry. Toxicological Sciences, 88(1), 1-3. [Link]

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

-

Zhang, T., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(9), 967-977. [Link]

-

Bonnett, R. (2013). An introduction to the chemistry of the piperazine ring. Chemical Society Reviews, 42(22), 8596-8616. [Link]

-

Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: A patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(7), 777-797. [Link]

- Chinese Patent CN106117153B. (2018).

-

U.S. Patent US4515658A. (1985). Process for preparing 1-acryloyl-4-methyl piperazine. [Link]

-

Sharma, R., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128031. [Link]

-

Potashman, M. H., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(24), 10285–10302. [Link]

-

Lepist, E.-I., et al. (2001). Bimolecular glutathione conjugation kinetics of ethacrynic acid in rat liver: in vitro and perfusion studies. Drug Metabolism and Disposition, 29(11), 1417–1422. [Link]

-

Welsch, M. E., et al. (2010). Piperazine-containing natural products: a privileged scaffold for drug discovery. Journal of Medicinal Chemistry, 53(8), 3141-3158. [Link]

Sources

- 1. CN106117153B - The preparation method of 2- piperazinones - Google Patents [patents.google.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

Comparative Analysis: 4-Prop-2-enoylpiperazin-2-one vs. Standard Acrylamide Warheads

[1][2]

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the "Goldilocks" principle of reactivity is paramount: the warhead must be reactive enough to modify the catalytic cysteine (or other nucleophile) but stable enough to avoid rapid glutathione (GSH) depletion or off-target toxicity.

While the standard secondary acrylamide (e.g., N-phenylacrylamide) remains the industry benchmark, the 4-prop-2-enoylpiperazin-2-one (hereafter referred to as the Piperazinone Warhead ) offers a sophisticated alternative.[1][2] By embedding the acrylamide nitrogen into a lactam-containing heterocycle, medicinal chemists can modulate electrophilicity through inductive effects and ring strain while significantly enhancing metabolic stability.

Chemical Architecture & Electronic Modulation

The Standard Acrylamide

The standard warhead found in first-generation TCIs (e.g., Ibrutinib) is often a secondary amide.

-

Structure:

-

Reactivity Driver: The resonance of the amide bond activates the

-carbon for nucleophilic attack. -

Limitation: High intrinsic reactivity (

) can lead to promiscuity.[2] The secondary amine proton (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

The Piperazinone Warhead (4-Prop-2-enoylpiperazin-2-one)

This moiety consists of an acryloyl group attached to the N4 position of a piperazin-2-one ring.[1][2]

-

Structure: A tertiary amide acrylamide constrained in a six-membered ring containing a distal lactam (C2=O).[1][2]

-

Electronic Tuning: The C2 carbonyl of the lactam exerts a through-bond electron-withdrawing inductive effect (-I) on the piperazine ring system.[1][2] However, the N4 nitrogen is a tertiary amide. Tertiary acrylamides are generally less reactive than secondary acrylamides due to steric hindrance at the electrophilic center.

-

Net Effect: The Piperazinone Warhead typically exhibits attenuated reactivity compared to linear secondary acrylamides. This "tuned down" electrophilicity is critical for targeting non-catalytic cysteines where a longer residence time is required for specific recognition before bond formation.[1][2]

Structural Comparison Diagram

Caption: Structural and functional divergence between standard secondary acrylamides and the piperazinone scaffold.

Reactivity Profiling: Protocols & Causality

To validate the utility of the Piperazinone Warhead, one must measure its Intrinsic Reactivity (

Protocol: GSH Adduct Formation Assay (NMR-Based)

Objective: Determine the second-order rate constant (

Reagents:

-

L-Glutathione reduced (GSH) (20 mM in

, pH adjusted to 7.4 with NaOD/DCl)[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Internal Standard: 1,3,5-trimethoxybenzene[1]

Workflow:

-

Preparation: Mix 500

L of GSH solution with 10 -

Initiation: Add 10

L of Compound stock. Rapidly invert to mix. -

Acquisition: Immediately insert into a 600 MHz NMR spectrometer pre-equilibrated to 37°C.

-

Monitoring: Acquire 1H spectra every 5 minutes for 4 hours. Monitor the decay of the vinylic protons (acryloyl region: 6.0–6.5 ppm) and the appearance of the adduct methylene protons.

Data Analysis:

Plot

Expected Results:

| Warhead Type |

Metabolic Stability & Pharmacokinetics[2][3]

The piperazin-2-one scaffold is not just a reactivity tuner; it is a metabolic shield .[1][2]

-

Oxidative Resistance: Standard piperazines are prone to N-oxidation and ring-opening via CYP450 enzymes.[1][2] The lactam carbonyl in the piperazinone reduces the electron density on the ring nitrogens, making them less susceptible to oxidative attack.

-

Peptidase Stability: The tertiary amide linkage of the acryloyl group in the piperazinone is more resistant to amidases compared to the secondary amide of standard acrylamides.

Metabolic Stability Workflow Diagram

Caption: Workflow for assessing the metabolic superiority of the piperazinone scaffold.

Strategic Application in Drug Discovery

When to use the Piperazinone Warhead?

-

Target: Non-catalytic cysteines (e.g., KRAS G12C, BTK C481).[1][2]

-

Problem: The lead compound has high potency but poor oral bioavailability or high clearance.

-

Solution: Swap the piperazine linker for a piperazin-2-one.[1][2] This often maintains the binding pose (isostere) while improving metabolic stability and "softening" the warhead reactivity to reduce off-target thiol modification.

Case Study Reference: KRAS G12C

Recent developments in KRAS G12C inhibitors (e.g., Adagrasib analogs) utilize piperazine-based linkers to position the warhead.[2] The transition to piperazinones is a documented strategy to improve the pharmacokinetic profile without sacrificing the covalent engagement efficiency.

References

-

Covalent Inhibitor Design

-

Piperazinone Scaffold Utility

-

Metabolic Stability of Piperazines

-

Adagrasib Structure Analysis

Sources

- 1. l]Prop-2-en-1-one | C28H30N6O3 | CID 137348309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[(1S)-1-[4-[2-(4-chloranylphenoxy)ethanoyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one | C30H31ClN4O4 | CID 92852749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

Structural Biology of Piperazinone-Based Covalent Binders

Technical Guide for Drug Discovery & Structural Biology

Executive Summary

This technical guide analyzes the structural and mechanistic principles of piperazinone-based covalent binders , a privileged scaffold class in targeted protein degradation and irreversible kinase inhibition. Unlike flexible piperazines, the piperazinone (2-oxopiperazine) ring offers distinct conformational constraints and hydrogen-bonding vectors that optimize the positioning of electrophilic warheads toward nucleophilic residues (typically Cysteine).

This document details the structural rationale for using piperazinones, the reaction kinetics of covalent engagement, and validated experimental workflows for structural characterization, anchored by case studies in Bruton’s Tyrosine Kinase (BTK) and KRAS G12C inhibition.

The Piperazinone Scaffold in Covalent Drug Discovery[1]

Chemical Architecture & Conformational Bias

The piperazinone ring introduces a carbonyl group at the C2 position of the piperazine core. This modification fundamentally alters the ring's puckering and vector availability compared to a saturated piperazine.

-

Planarity & Constraint: The amide bond (N1-C2=O) imparts partial double-bond character, forcing atoms N1, C2, O, and C3 into a semi-planar arrangement. This reduces the conformational entropy penalty upon binding compared to a fully flexible piperazine.

-

Vector Positioning: The N4 nitrogen remains basic (unless substituted) and tetrahedral, serving as an ideal exit vector for solubilizing groups or solvent-exposed tails. The N1 position or C-substituents are frequently used to attach the electrophilic warhead (e.g., acrylamide), directing it toward the target nucleophile.

The "Warhead" Strategy

In covalent design, the piperazinone often acts as the linker-scaffold that bridges the hydrophobic pharmacophore (binding the ATP pocket or allosteric site) and the reactive warhead.

| Component | Function | Structural Role |

| Pharmacophore | Reversible Affinity ( | Anchors molecule in the pocket; determines selectivity. |

| Piperazinone Core | Rigid Linker | Orients the warhead; forms H-bonds via the lactam carbonyl/NH. |

| Warhead | Inactivation ( | Forms the covalent bond (e.g., thioether) with the target residue.[1] |

Structural Biology & Binding Mechanisms

Mechanism of Covalent Ligation

The primary mechanism utilized by piperazinone-based binders is the Michael Addition . The piperazinone scaffold positions an

Reaction Scheme:

-

Reversible Association: The inhibitor binds non-covalently (

). -

Nucleophilic Attack: The thiolate anion of the Cysteine attacks the

-carbon of the acrylamide. -

Irreversible Complex: Formation of a stable thioether bond (

).

Case Study: BTK Inhibition (Targeting Cys481)

Research into BTK inhibitors (e.g., by Biogen and others) has demonstrated the utility of the piperazinone scaffold.

-

Binding Mode: The piperazinone carbonyl often accepts a hydrogen bond from the backbone NH of a residue in the hinge region or a specific gatekeeper, while the ring structure directs the acrylamide warhead toward Cys481 .

-

Selectivity: The rigidity of the piperazinone prevents the warhead from "flopping" around, reducing off-target reactivity with other accessible cysteines in the proteome.

Visualization: Interaction Map

The following diagram illustrates the generic binding mode of a piperazinone-based covalent inhibitor within a kinase pocket.

Caption: Schematic interaction map showing the piperazinone core bridging the hydrophobic pharmacophore and the reactive warhead to engage the target Cysteine.

Experimental Protocols for Structural Validation

To validate a piperazinone-based covalent binder, a rigorous workflow combining kinetics, mass spectrometry, and X-ray crystallography is required.

Biochemical Kinetics ( )

Unlike reversible inhibitors (measured by

Protocol:

-

Enzyme Activation: Incubate the target protein (e.g., BTK kinase domain) in assay buffer.

-

Inhibitor Titration: Add inhibitor at varying concentrations (

). -

Time-Course Measurement: Aliquot at time points (0, 5, 10, 30, 60 min) into a substrate solution to measure residual activity.

-

Data Fitting: Plot

vs.- : Affinity of the initial non-covalent complex.[1]

- : Rate of covalent bond formation.

Mass Spectrometry (Intact Protein Analysis)

Confirm the stoichiometry of labeling (usually 1:1).

Protocol:

-

Incubation: Mix Protein (5 µM) + Inhibitor (10 µM) for 1 hour.

-

Desalting: Run through a C4/C18 reverse-phase spin column to remove non-covalently bound small molecules.

-

LC-MS Analysis: Inject into Q-TOF or Orbitrap.

-

Deconvolution: Look for a mass shift (

) corresponding exactly to the molecular weight of the inhibitor (or inhibitor minus leaving group, if applicable).-

Pass Criteria: >95% modification of the parent peak; no +2x adducts (indicates non-specific labeling).

-

X-ray Crystallography (Soaking Method)

Co-crystallization can sometimes fail if the covalent reaction induces disorder before the lattice forms. Soaking is often preferred for robust lattices.

Protocol:

-

Apo-Crystals: Grow crystals of the target protein (e.g., hanging drop vapor diffusion).

-

Soak: Add inhibitor to the drop at high concentration (1–5 mM) containing DMSO (final <10%).

-

Incubation Time: Monitor crystals. Covalent modification can crack crystals due to conformational changes. Limit soak time (1 hr to 24 hr).

-

Data Collection: Cryo-protect and collect at 100K.

-

Refinement:

-

Generate the CIF file for the covalent ligand (linking the warhead carbon to the Cysteine Sulfur).

-

In refinement software (Phenix/Refmac), explicitly define the LINK record between SG of Cys and C_beta of the acrylamide.

-

Validation: Verify continuous electron density (

at 1.0

-

Visualization of Validation Workflow

Caption: Step-by-step workflow for validating piperazinone covalent binders from design to structural confirmation.

References

-

Hopkins, B. et al. (2022).[2] Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Canon, J. et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Link

-

CovBinderInPDB Consortium . (2022).[3] CovBinderInPDB: a Structure-Based Covalent Binder Database.[4] Protein Data Bank.[4] Link

-

Gehringer, M. & Laufer, S.A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CovBinderInPDB: a Structure-Based Covalent Binder Database - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 4-Acryloylpiperazin-2-one Fragment Library for Covalent KRAS Inhibition

Authored by: A Senior Application Scientist

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog has long been considered an intractable target in cancer therapy. However, the discovery of a druggable pocket on the KRASG12C mutant has catalyzed the development of targeted covalent inhibitors, fundamentally altering the therapeutic landscape. This guide provides a comprehensive technical overview of a specialized fragment-based drug discovery (FBDD) approach centered on the 4-acryloylpiperazin-2-one scaffold. We will dissect the strategic rationale behind this chemical starting point, from library design and synthesis to the execution of a robust screening and optimization cascade. This document is intended for drug discovery researchers and scientists, offering field-proven insights into the experimental choices, self-validating protocols, and data interpretation required to identify and advance novel covalent KRAS inhibitors.

The KRASG12C Challenge: A New Dawn for an Old Foe

For decades, the smooth, shallow surface of the KRAS oncoprotein, coupled with its picomolar affinity for GTP, made direct inhibition a formidable challenge. KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation and survival.[1][2] Activating mutations, the most common being at the G12 position, disrupt this cycle by impairing GTP hydrolysis, leading to a constitutively active state that drives oncogenesis.[3]

The G12C mutation, where glycine is substituted for cysteine, was a watershed moment. This mutation introduces a nucleophilic cysteine residue into a previously "undruggable" protein.[4] This unique feature enabled a groundbreaking strategy: targeted covalent inhibition. By designing molecules with an electrophilic "warhead," researchers could form an irreversible covalent bond with Cysteine-12, permanently locking the KRASG12C protein in its inactive, GDP-bound state.[4][5][6] This approach not only solved the affinity problem but also offered prolonged target engagement. The clinical success of Sotorasib, the first approved KRASG12C inhibitor, validated this strategy and ignited a surge in the development of next-generation covalent inhibitors.[2]

The KRAS Signaling Pathway & Point of Intervention

The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of action for a G12C covalent inhibitor. The inhibitor selectively binds to the inactive (GDP-bound) KRASG12C, covalently modifying Cys12 and preventing its reactivation by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.

A Fragment-Based Approach to Covalent Inhibition

Fragment-Based Drug Discovery (FBDD) is an ideal strategy for difficult targets like KRAS.[7][8] It involves screening libraries of low-molecular-weight compounds (fragments) to identify weak but efficient binders. These "hits" serve as high-quality starting points for optimization into potent leads. The core principle is that a smaller molecule has a higher probability of making a high-quality interaction with a protein pocket.